Cas no 532959-63-0 (PF-4878691)

PF-4878691 structure
PF-4878691 structure
Productnaam:PF-4878691
CAS-nummer:532959-63-0
MF:C17H23N5O2S
MW:361.46182179451
CID:357619
PubChem ID:10309114

PF-4878691 Chemische en fysische eigenschappen

Naam en identificatie

    • Methanesulfonamide,N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-
    • N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide
    • PF-4878691
    • BDBM50425233
    • GTPL9025
    • Q27074039
    • HY-100176
    • N-(4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl)methanesulfonamide
    • N-[4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-methylesulfonamide
    • CPG-52852
    • CHEMBL549344
    • SCHEMBL483385
    • 3M-852A3M-852A
    • DB12476
    • 3M-852A
    • N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide
    • UNII-6PJC3KPK6S
    • NS00072277
    • YZOQZEXYFLXNKA-UHFFFAOYSA-N
    • N-(4-(4-Amino-2-ethyl-imidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide
    • AMY39080
    • PF-4878691 (3M-852A)
    • 532959-63-0
    • 6PJC3KPK6S
    • CS-0018172
    • DTXSID20201416
    • EX-A4421
    • 852A
    • MS-25728
    • AKOS040742407
    • N-(4-{4-AMINO-2-ETHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL}BUTYL)METHANESULFONAMIDE
    • TLR7 AGONIST 852A
    • G15941
    • N-(4-(4-amino-2-ethylimidazo(4,5-c)quinolin-1-yl)butyl)methanesulfonamide
    • DB-119827
    • N-(4-{4-AMINO-2-ETHYLIMIDAZO[4,5-C]QUINOLIN-1-YL}BUTYL)METHANESULFONAMIDE
    • DTXCID20123907
    • Inchi: InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20)
    • InChI-sleutel: YZOQZEXYFLXNKA-UHFFFAOYSA-N
    • LACHT: CS(=O)(NCCCCN1C(CC)=NC2=C1C3=CC=CC=C3N=C2N)=O

Berekende eigenschappen

  • Exacte massa: 361.15749
  • Monoisotopische massa: 361.15724617g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 538
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 111Ų
  • XLogP3: 1.9

Experimentele eigenschappen

  • PSA: 102.9

PF-4878691 Beveiligingsinformatie

  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PF-4878691 Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16506-200 mg
PF-4878691
532959-63-0 99.30%
200mg
¥39375.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce47826-5mg
PF-4878691 (3M-852A)
532959-63-0 98%
5mg
¥18758.00 2023-09-08
Ambeed
A611478-50mg
N-(4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl)methanesulfonamide
532959-63-0 98%
50mg
$581.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16506-100mg
PF-4878691
532959-63-0 99.3%
100mg
¥ 23887 2023-09-07
ChemScence
CS-0018172-10mg
PF-4878691
532959-63-0 99.89%
10mg
$800.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16506-5 mg
PF-4878691
532959-63-0 99.30%
5mg
¥3747.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16506-1 mg
PF-4878691
532959-63-0 99.30%
1mg
¥1227.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T16506-50 mg
PF-4878691
532959-63-0 99.30%
50mg
¥17500.00 2022-04-26
DC Chemicals
DC22930-100 mg
PF-4878691 (3M-852A)
532959-63-0 >98%
100mg
$1300.0 2022-02-28
Chemenu
CM328836-1g
N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide
532959-63-0 95%+
1g
$3040 2021-08-18
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:532959-63-0)PF-4878691
A944961
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:25mg/50mg/100mg/250mg
Prijs ($):308.0/523.0/887.0/1507.0